molecular formula C16H24ClNO B2985888 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide CAS No. 287198-03-2

2-chloro-N-(3,5-di-tert-butylphenyl)acetamide

Cat. No.: B2985888
CAS No.: 287198-03-2
M. Wt: 281.82
InChI Key: QNZGCCXVITZXHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide typically involves the reaction of 3,5-di-tert-butylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-di-tert-butylaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-di-tert-butylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(3,5-di-tert-butylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,5-di-tert-butylphenyl)benzamide
  • 2-chloro-N-(3,5-di-tert-butylphenyl)propionamide
  • 2-chloro-N-(3,5-di-tert-butylphenyl)butyramide

Uniqueness

2-chloro-N-(3,5-di-tert-butylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(3,5-ditert-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-15(2,3)11-7-12(16(4,5)6)9-13(8-11)18-14(19)10-17/h7-9H,10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZGCCXVITZXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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